Methyl-Pyrrolidin-3-ylmethyl-amin

Übersicht

Beschreibung

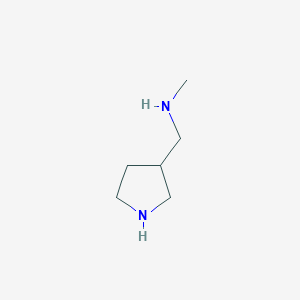

Methyl-pyrrolidin-3-ylmethyl-amine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Building Block in Organic Synthesis

Methyl-pyrrolidin-3-ylmethyl-amine serves as a crucial building block in the synthesis of complex organic molecules. Its structural characteristics allow for diverse functionalization, making it a valuable intermediate in the development of various chemical entities.

Reactivity and Functionalization

The compound undergoes several types of chemical reactions:

- Oxidation: Can be oxidized to form N-oxides.

- Reduction: Capable of being reduced to secondary amines.

- Substitution Reactions: Nucleophilic substitution can occur at the nitrogen atom, facilitating the formation of derivatives with varied biological activities.

These reactions are critical for creating new compounds with desired properties, essential in drug discovery and materials science.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that methyl-pyrrolidin-3-ylmethyl-amine exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens and cancer cell lines, suggesting its utility in developing therapeutic agents.

Case Study: Antimycobacterial Activity

A study explored the structure-activity relationships (SAR) of similar compounds against Mycobacterium tuberculosis. Some derivatives demonstrated potent inhibition of bacterial growth, highlighting the potential of methyl-pyrrolidin-3-ylmethyl-amine analogs in treating tuberculosis .

Pharmaceutical Development

Precursor for Drug Synthesis

Methyl-pyrrolidin-3-ylmethyl-amine is utilized as a precursor in the synthesis of pharmaceutical agents. Its ability to modify biological activity through structural changes makes it an attractive candidate for developing new drugs targeting various diseases.

Prodrug Strategies

Innovative approaches have been explored to enhance central nervous system (CNS) penetration by modifying the compound into prodrugs. For instance, substituting azide groups for primary amino groups has been investigated to improve lipophilicity and reduce charge, potentially increasing bioavailability .

Industrial Applications

Polymer Production

In industrial settings, methyl-pyrrolidin-3-ylmethyl-amine is employed in producing polymers and other materials. Its reactivity allows it to participate in polymerization processes, leading to materials with tailored properties suitable for various applications.

Wirkmechanismus

Target of Action

The primary targets of Methyl-pyrrolidin-3-ylmethyl-amine are currently under investigation . A receptor is a cellular component that the drugs bind to and produce cellular action .

Mode of Action

It’s known that the interaction of a compound with its targets often results in changes in cellular processes .

Biochemical Pathways

It’s known that the compound’s interaction with its targets can affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound .

Result of Action

It’s known that the compound’s interaction with its targets can lead to various molecular and cellular effects .

Action Environment

The action, efficacy, and stability of Methyl-pyrrolidin-3-ylmethyl-amine can be influenced by various environmental factors . These factors can include the presence of other compounds, the pH of the environment, temperature, and more .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl-pyrrolidin-3-ylmethyl-amine can be synthesized through several methods. One common approach involves the reaction of 3-chloropropylamine with methylamine under basic conditions. Another method includes the cyclization of N-methyl-3-aminopropylamine using a suitable dehydrating agent.

Industrial Production Methods

Industrial production of methyl-pyrrolidin-3-ylmethyl-amine typically involves the catalytic hydrogenation of N-methyl-3-pyrrolidinone. This process is carried out in the presence of a metal catalyst such as palladium or nickel under high pressure and temperature conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl-pyrrolidin-3-ylmethyl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: N-oxides of methyl-pyrrolidin-3-ylmethyl-amine.

Reduction: Secondary amines.

Substitution: N-alkyl or N-acyl derivatives.

Vergleich Mit ähnlichen Verbindungen

Methyl-pyrrolidin-3-ylmethyl-amine can be compared with other pyrrolidine derivatives such as:

Pyrrolidine: A simpler structure with similar chemical properties but different biological activities.

N-methylpyrrolidine: Similar in structure but with different reactivity and applications.

Pyrrolidin-2-one: A lactam with distinct chemical and biological properties.

Methyl-pyrrolidin-3-ylmethyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Biologische Aktivität

Methyl-pyrrolidin-3-ylmethyl-amine, a compound featuring a pyrrolidine moiety, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl-pyrrolidin-3-ylmethyl-amine is characterized by a pyrrolidine ring that enhances its interaction with various biological targets. The compound's molecular formula and structure suggest that it may modulate enzyme activity and receptor interactions, which are crucial for its therapeutic applications.

The mechanism of action for methyl-pyrrolidin-3-ylmethyl-amine involves its binding to specific molecular targets, such as enzymes and receptors. This binding can inhibit enzymatic activity or modulate receptor signaling pathways, leading to various biological effects. For instance, compounds with similar structures have been shown to interact with histamine receptors and exhibit significant binding affinities .

Antimicrobial Activity

Research indicates that compounds with triazole derivatives, structurally related to methyl-pyrrolidin-3-ylmethyl-amine, exhibit potent antimicrobial properties. A study reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Although specific data on methyl-pyrrolidin-3-ylmethyl-amine is limited, its structural similarities suggest it may possess comparable antibacterial properties.

Neuroprotective Effects

Pyrrolidine derivatives have been investigated for their neuroprotective effects. Similar compounds have demonstrated the ability to inhibit neuroinflammatory pathways, particularly through the inhibition of the NF-κB signaling pathway. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's. The neuroprotective properties are attributed to the compound's ability to reduce nitric oxide production in neuronal cells.

Anticancer Activity

The anticancer potential of methyl-pyrrolidin-3-ylmethyl-amine is supported by studies on related pyrrolidine derivatives. These compounds have shown moderate cytotoxicity against various cancer cell lines while exhibiting limited toxicity toward non-cancerous cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Case Studies and Research Findings

Several studies highlight the biological activity of compounds related to methyl-pyrrolidin-3-ylmethyl-amine:

- Antimicrobial Study : A study assessed the antimicrobial efficacy of triazole derivatives, reporting significant antibacterial activity against multidrug-resistant strains . Although methyl-pyrrolidin-3-ylmethyl-amine was not directly tested, its structural analogs showed promising results.

- Neuroprotective Research : Research on triazole derivatives indicated their capacity to inhibit neuroinflammatory pathways, suggesting that similar compounds could be explored for neuroprotection in diseases like Alzheimer's.

- Anticancer Investigations : A study on pyrrolo[3,4-c]pyridine derivatives demonstrated their anticancer activity against ovarian cancer cells while maintaining low toxicity towards healthy cells . This supports the hypothesis that methyl-pyrrolidin-3-ylmethyl-amine may also exhibit similar beneficial effects.

Data Tables

| Activity | Related Compounds | Findings |

|---|---|---|

| Antimicrobial | Triazole derivatives | MIC values: 3.12 - 12.5 μg/mL |

| Neuroprotective | Pyrrolidine derivatives | Inhibition of NF-κB signaling pathway |

| Anticancer | Pyrrolo[3,4-c]pyridine derivatives | Moderate cytotoxicity against cancer cells |

Eigenschaften

IUPAC Name |

N-methyl-1-pyrrolidin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-7-4-6-2-3-8-5-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVODWNWKCOVKTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542098 | |

| Record name | N-Methyl-1-(pyrrolidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91187-81-4 | |

| Record name | N-Methyl-1-(pyrrolidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.